molecular formula C16H29FN2O6Si B12343937 1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12343937
M. Wt: 392.49 g/mol
InChI Key: XXPAMXLSNFMVGV-FRRDWIJNSA-N
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Description

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a chemical compound of significant interest in biomedical research. It has shown promising therapeutic benefits against various diseases, including antiviral properties against viral infections such as HIV and the capacity to inhibit cancer cell proliferation enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves several steps. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by fluorination and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl(dimethyl)silyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antiviral properties and ability to inhibit cancer cell proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating viral infections and cancer.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit enzymes involved in viral replication and cancer cell proliferation, thereby preventing the spread of infections and the growth of tumors.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-4’-C-(hydroxymethyl)uridine
  • DIMETHYL (2R,3R)-2,3-BIS{[TERT-BUTYL(DIMETHYL)SILYL]OXY}BUTANEDIOATE

Uniqueness

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific structural features, such as the presence of the tert-butyl(dimethyl)silyl group and the fluorine atom. These features contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H29FN2O6Si

Molecular Weight

392.49 g/mol

IUPAC Name

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C16H29FN2O6Si/c1-15(2,3)26(4,5)25-12-11(17)13(24-16(12,8-20)9-21)19-7-6-10(22)18-14(19)23/h11-13,20-21H,6-9H2,1-5H3,(H,18,22,23)/t11-,12+,13-/m1/s1

InChI Key

XXPAMXLSNFMVGV-FRRDWIJNSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@@H](OC1(CO)CO)N2CCC(=O)NC2=O)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1(CO)CO)N2CCC(=O)NC2=O)F

Origin of Product

United States

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